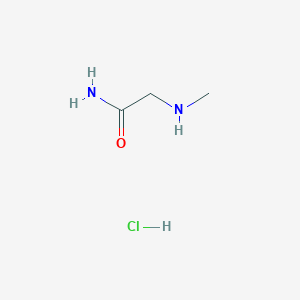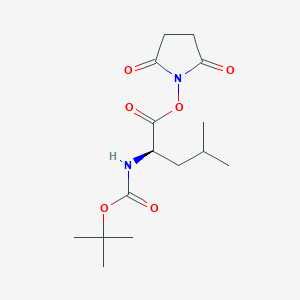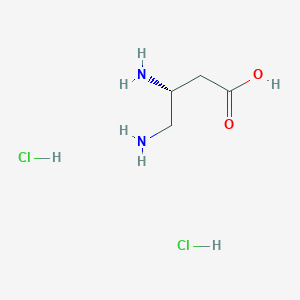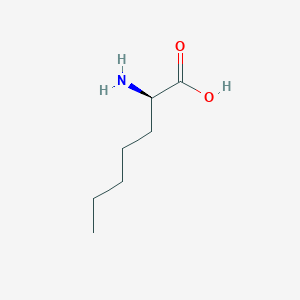
O-Benzyl-D-serine
Vue d'ensemble
Description
O-Benzyl-D-serine is a serine derivative . It has a molecular formula of C10H13NO3 and an average mass of 195.215 Da . It is a white to off-white powder .
Synthesis Analysis
O-Benzyl-D-serine has been shown to be efficiently converted from D-5-monosubstitued hydatoin by E.coli . This reveals three co-expressed genes encoding hydantoin racemase, D-hydantoinase, and N-carbamoyl-D-amino acid amidohydrolase .Molecular Structure Analysis
The molecular structure of O-Benzyl-D-serine consists of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . It has 1 defined stereocentre .Chemical Reactions Analysis
O-Benzyl-D-serine is involved in the biosynthesis of purines, pyrimidines, and other amino acids . It is synthesized from glycine or threonine .Physical And Chemical Properties Analysis
O-Benzyl-D-serine has a density of 1.2±0.1 g/cm3, a boiling point of 359.1±37.0 °C at 760 mmHg, and a flash point of 170.9±26.5 °C . It has 4 H bond acceptors, 3 H bond donors, and 5 freely rotating bonds .Applications De Recherche Scientifique
Peptide Synthesis
O-Benzyl-D-serine: is widely used in the field of peptide synthesis . Its structure, which includes a protected serine residue, allows for the selective formation of peptide bonds without unwanted side reactions. This compound is particularly useful in the synthesis of peptides with specific sequences that are important for studying protein structure and function.
Solution Phase Peptide Synthesis
This compound is suitable for solution phase peptide synthesis . This method involves the stepwise addition of amino acid residues to a growing peptide chain in a solution. O-Benzyl-D-serine’s protected amino group prevents it from reacting with other compounds in the solution, making it a reliable building block for creating peptides.
Optical Activity Studies
O-Benzyl-D-serine has a specific optical rotation of [α]20/D −22±2° , which makes it a valuable compound for studying optical activity and chiral properties in molecules . Researchers can use this compound to investigate the effects of chirality on biological activity and drug interactions.
Enantiomeric Purity Analysis
The enantiomeric ratio of O-Benzyl-D-serine is ≥99.5:0.5 , as determined by HPLC, which is crucial for research that requires high enantiomeric purity . This property is significant for studies in stereochemistry and for the development of enantioselective syntheses.
Catalytic Agent
O-Benzyl-D-serine can act as a catalytic agent in various chemical reactions . Its role as a catalyst can be explored in the acceleration of reaction rates, the lowering of activation energies, and the increase in reaction yields.
Petrochemical Additive
In the petrochemical industry, O-Benzyl-D-serine may be used as an additive . Its application could involve improving the properties of petrochemical products or aiding in the processing and refinement of petroleum-based substances.
Laboratory Chemicals
Lastly, O-Benzyl-D-serine is classified as a laboratory chemical and can be used in various research applications within the laboratory setting . This includes its use in experimental protocols, analytical methods, and as a standard for calibration in analytical instruments.
Mécanisme D'action
Target of Action
O-Benzyl-D-serine is a potent co-agonist at the N-methyl-D-aspartate (NMDA) glutamate receptor . This receptor is a crucial player in synaptic plasticity, a cellular mechanism for learning and memory .
Mode of Action
O-Benzyl-D-serine interacts with its target, the NMDA receptor, in conjunction with its fellow co-agonist, the neurotransmitter glutamate . This interaction activates the NMDA receptor, which is thought to mainly occur under pathological conditions such as excitotoxicity .
Biochemical Pathways
O-Benzyl-D-serine is involved in the serine metabolism pathway . In the brain, it is synthesized from the amino acid L-serine by the enzyme serine racemase . The alanine serine cysteine transporters (ASCT) mediate the transport of O-Benzyl-D-serine into astrocytes, which are a type of glial cell that surrounds synapses . This transport plays a role in regulating its synaptic concentration by sequestration into astrocytes .
Pharmacokinetics
It is known that the compound’s bioavailability and distribution within the body are influenced by its chemical properties . For instance, its optical activity, a property that affects how it interacts with polarized light, is [α]20/D −22±2°, c = 2% in acetic acid: water (4:1) (+ 1 Eq HCl) .
Result of Action
The activation of the NMDA receptor by O-Benzyl-D-serine leads to robust calcium responses in rat spiral ganglion neurons . This suggests that O-Benzyl-D-serine acts specifically on the postsynaptic auditory neurons without altering the functional state of inner hair cells or of the stria vascularis .
Action Environment
The action, efficacy, and stability of O-Benzyl-D-serine are influenced by various environmental factors. For instance, the presence of other substrate inhibitors of the alanine serine cysteine transporters, such as trans-4-hydroxy-proline, can reduce the uptake of O-Benzyl-D-serine . Additionally, the compound’s stability may be affected by storage conditions .
Safety and Hazards
Orientations Futures
Research indicates that alanine serine cysteine transporters (ASCT) are central mediators of astrocytic D-serine transport and play a role in regulating its synaptic concentration by sequestration into astrocytes . This removal of synaptic D-serine and its subsequent metabolic degradation are expected to reduce its extracellular availability, influencing NMDAR activation and NMDAR-dependent synaptic plasticity .
Propriétés
IUPAC Name |
(2R)-2-amino-3-phenylmethoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGQXGPQOGUGIX-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146394 | |
| Record name | O-Benzyl-D-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Benzyl-D-serine | |
CAS RN |
10433-52-0 | |
| Record name | O-(Phenylmethyl)-D-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10433-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Benzyl-D-serine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010433520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Benzyl-D-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-benzyl-D-serine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.820 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















